![molecular formula C13H14O4 B1247768 7-Acetyl-3,6-dihydroxy-8-methyl-tetralone](/img/structure/B1247768.png)
7-Acetyl-3,6-dihydroxy-8-methyl-tetralone
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Overview
Description
GTRI-02 is a member of the class tetralins that is 3,4-dihydronaphthalen-1(2H)-one substituted by an acetyl, two hydroxy and methyl groups at positions 7, 3, 6 and 8 respectively. It isolated from Micromonospora and acts as an inhibitor of lipid peroxidation. It has a role as a metabolite and an antioxidant. It is a cyclic ketone, a member of phenols, a secondary alcohol, a methyl ketone, a member of tetralins and an aromatic ketone.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Applications : 7-Acetyl-3,6-dihydroxy-8-methyl-tetralone has been utilized in various synthetic processes. For instance, its derivatives were used in the synthesis of pyrocurzerenone, a furosesquiterpenoid from Curcuma zedoaria, through a process involving cyclodehydration and independent synthesis methods (Viswanatha & Rao, 1974). Additionally, it serves as a versatile intermediate in the preparation of biologically relevant molecules, particularly in the synthesis of methoxy and hydroxy-containing tetralones (Ghatak et al., 2003).
Chemical Transformations : The compound and its analogs have been subject to various chemical transformations. A study on the bioreduction of substituted α-tetralones using Daucus carota root (carrot) achieved the synthesis of new 5-methoxy-6-methyl-1-tetralone in several steps from 3-methylsalicylic acid (Ferraz et al., 2008).
Biological Studies
- Biological Activity Studies : Tetralone acids, analogues of podophyllotoxin including those related to 7-Acetyl-3,6-dihydroxy-8-methyl-tetralone, have been synthesized and tested for biological activities. For instance, a study focused on the synthesis and evaluation of their antimitotic activity, finding that certain analogues displayed considerable activity (Shivakumar et al., 2014).
Chemical Synthesis and Potential Applications
Advanced Chemical Synthesis : Research has been conducted on the efficient synthesis of compounds such as 7-methoxy-8-methyl-α-tetralone, showcasing the advanced methodologies used in synthesizing complex chemical structures (Poon & Banerjee, 2009).
Potential in Drug Development : The compound's derivatives are also explored for their potential in drug development. For example, saccharpiscinols A–C, derivatives isolated from actinobacteria, have shown potential anti-inflammatory activities, indicating the broader scope of applications for these compounds in medicinal chemistry (Su et al., 2021).
properties
Product Name |
7-Acetyl-3,6-dihydroxy-8-methyl-tetralone |
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Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
7-acetyl-3,6-dihydroxy-8-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H14O4/c1-6-12(7(2)14)10(16)4-8-3-9(15)5-11(17)13(6)8/h4,9,15-16H,3,5H2,1-2H3 |
InChI Key |
ODXUROYZJHIZHE-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C1C(=O)C)O)CC(CC2=O)O |
Canonical SMILES |
CC1=C2C(=CC(=C1C(=O)C)O)CC(CC2=O)O |
synonyms |
GTRI 02 GTRI-02 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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